

4-Chloro-3-nitrobenzenesulfonic acid chemical properties

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzenesulfonic acid

Cat. No.: B085868

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An In-Depth Technical Guide to **4-Chloro-3-nitrobenzenesulfonic Acid**: Properties, Synthesis, and Reactivity

Introduction

4-Chloro-3-nitrobenzenesulfonic acid (CAS No. 121-18-6) is a highly versatile aromatic organic compound that serves as a critical intermediate in various industrial syntheses. Its molecular structure, featuring a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonic acid group, provides a unique combination of reactive sites. This trifunctional nature makes it an invaluable building block, particularly in the manufacturing of dyes and in the development of pharmaceutical agents. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, core reactivity principles, and key applications, providing researchers and drug development professionals with a practical understanding of this important chemical entity.

Physicochemical and Spectroscopic Profile

4-Chloro-3-nitrobenzenesulfonic acid typically appears as white flaky crystals and is easily soluble in water. This high water solubility, conferred by the sulfonic acid group, is a crucial property for many of its applications, especially in dye synthesis.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Reference
CAS Number	121-18-6	
Molecular Formula	C ₆ H ₄ CINO ₅ S	
Molar Mass	237.62 g/mol	
Appearance	White Flake Crystal	
Melting Point	114-115 °C	
Solubility	Easily soluble in water	
pKa (Predicted)	-1.44 ± 0.50	
Storage	Sealed in dry, room temperature conditions	

Spectroscopic Characterization

Structural confirmation and purity assessment of **4-chloro-3-nitrobenzenesulfonic acid** are typically achieved through standard spectroscopic methods. While specific spectra are dependent on the acquisition conditions, reference data are available in various databases.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the aromatic substitution pattern and the integrity of the carbon skeleton.
- Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the sulfonic acid (S=O), nitro (N=O), and C-Cl functional groups.
- Mass Spectrometry (MS): MS is employed to verify the molecular weight and fragmentation pattern of the compound.

Synthesis of 4-Chloro-3-nitrobenzenesulfonic Acid

The industrial and laboratory synthesis of this compound is a prime example of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. The most common and logical pathway involves the nitration

of p-chlorobenzenesulfonic acid. An alternative, though less direct, route begins with chlorobenzene.

Causality of the Synthetic Route: Nitration of p-Chlorobenzenesulfonic Acid

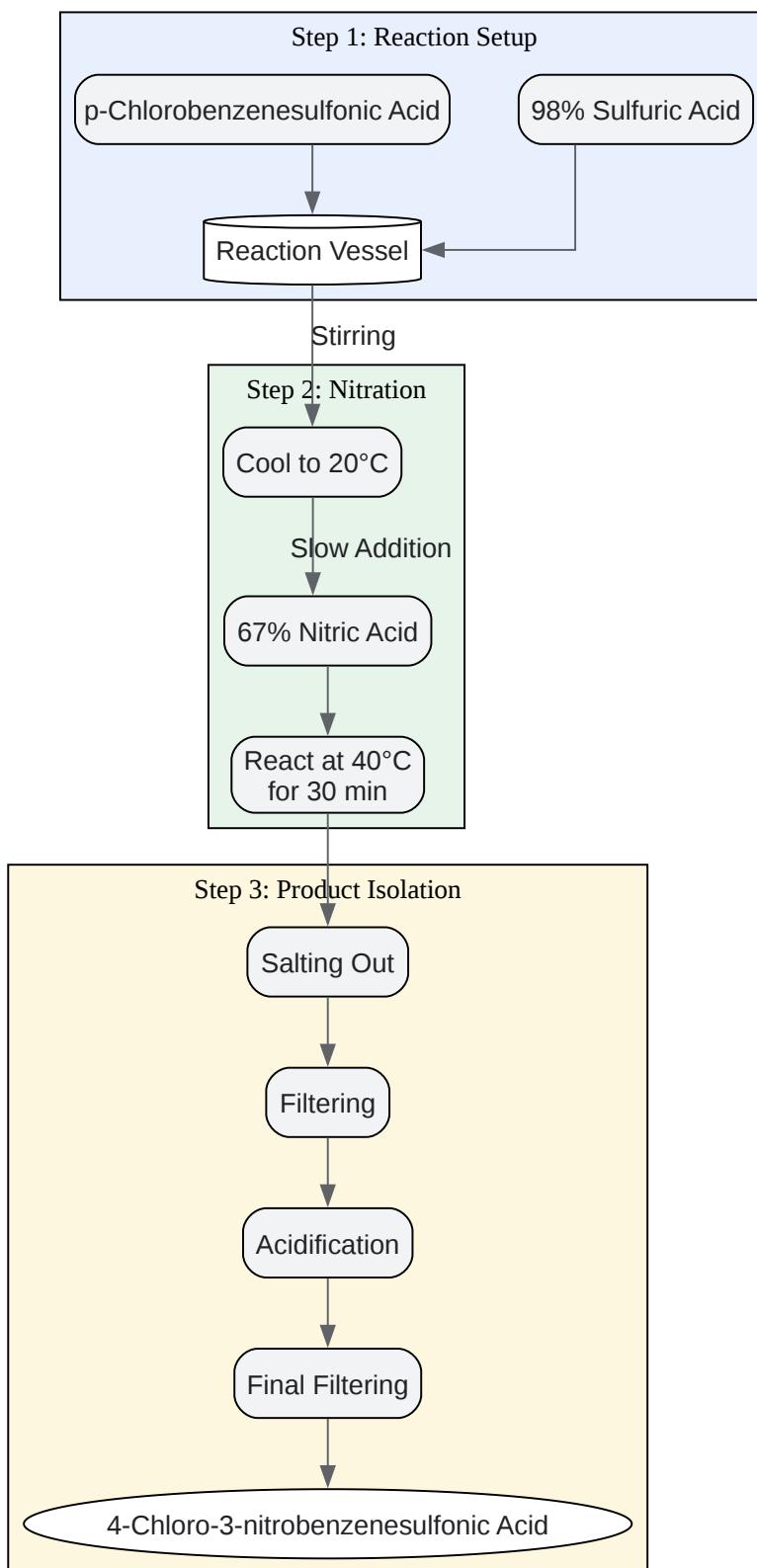
The choice to nitrate p-chlorobenzenesulfonic acid is based on fundamental principles of electrophilic aromatic substitution:

- Starting Material: p-Chlorobenzenesulfonic acid already possesses the chloro and sulfonic acid groups in the desired 1,4-para arrangement.
- Directing Effects: The chlorine atom is an ortho-, para-director, while the sulfonic acid group ($-\text{SO}_3\text{H}$) is a strong deactivating, meta-director. When both are present, the incoming electrophile (the nitronium ion, NO_2^+) is directed to the positions ortho to the chlorine and meta to the sulfonic acid group. This leads to the desired 2-nitro (or, by IUPAC naming, 3-nitro) substitution product.

Experimental Protocol: Synthesis via Nitration

The following protocol is a synthesized methodology based on established procedures for the nitration of chlorobenzenesulfonic acid derivatives.

Workflow for the Synthesis of **4-Chloro-3-nitrobenzenesulfonic Acid**

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Caption: Workflow for the nitration of p-chlorobenzenesulfonic acid.

Methodology:

- Charging the Reactor: In a suitable reaction vessel equipped with a stirrer and temperature control, add p-chlorobenzenesulfonic acid to 98% sulfuric acid.
- Cooling: Stir the mixture and cool it to 20°C.
- Nitrating Agent Addition: While maintaining vigorous stirring, slowly add a 67% nitric acid solution. The temperature should be carefully controlled during the addition.
- Reaction: After the addition is complete, allow the reaction to proceed at 40°C for approximately 30-60 minutes.
- Work-up: The product is isolated from the reaction mixture through a sequence of salting out (to decrease its solubility in the aqueous acidic medium), followed by filtration.
- Purification: The collected solid is then subjected to acidification and a final filtration to yield the purified product.

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution

The reactivity of **4-chloro-3-nitrobenzenesulfonic acid** is dominated by the interplay of its three functional groups. The chlorine atom, typically unreactive on an aromatic ring, is highly activated towards nucleophilic aromatic substitution (SNAr).

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process:

- Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
- Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

The viability of this reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In this molecule, both the nitro group (ortho) and the sulfonic acid group (para) are powerful EWGs. They activate the ring towards nucleophilic attack and, crucially, stabilize the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the nitro and sulfonic acid groups. This stabilization is the causal factor for the high reactivity of the chlorine atom. A meta-positioned EWG, in contrast, cannot provide this resonance stabilization, rendering the leaving group far less reactive.

// Reactants reactant [label=<



4-Chloro-3-nitrobenzenesulfonic acid

“

]; nucleophile [label="Nu⁻"];

// Intermediate meisenheimer [label=<



Resonance-Stabilized Intermediate

“

];

// Products product [label=<



Substituted Product

“

]; leaving_group [label="Cl⁻"];

// Arrows reactant -> meisenheimer [label="+ Nu⁻ (Attack)"]; meisenheimer -> product [label="-Cl⁻ (Elimination)"]; product -> leaving_group [style=invis]; // for layout }

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